

# Encaleret Long-Term Extension Studies: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Encaleret |           |
| Cat. No.:            | B607308   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the long-term extension study protocols for **Encaleret**, an investigational therapy for Autosomal Dominant Hypocalcemia Type 1 (ADH1). The information is compiled from publicly available clinical trial data and publications to guide further research and development in the field of calcium-sensing receptor (CaSR) modulation.

#### **Mechanism of Action**

**Encaleret** is an orally administered, investigational small molecule that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] In ADH1, gain-of-function mutations in the CASR gene lead to a hypersensitive CaSR, resulting in hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels.[2][3] By binding to the CaSR, **encaleret** decreases its sensitivity to extracellular calcium. This targeted action is designed to restore a more normal physiological response, leading to increased PTH secretion, normalization of blood calcium levels, and reduced urinary calcium excretion.[2]

### **Signaling Pathway of Encaleret's Action**





Click to download full resolution via product page

Caption: Encaleret's mechanism of action in ADH1.

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the Phase 2b and Phase 3 (CALIBRATE) clinical trials of **encaleret**.

# Table 1: Efficacy Outcomes of Encaleret in ADH1 Patients



| Parameter                                          | Phase 2b Study (N=13)                                      | Phase 3 CALIBRATE Study<br>(Encaleret Arm, N=45)                                                                                    |
|----------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint                                   | Change from baseline in albumin-corrected blood calcium    | 76% of participants achieved normal serum and urine calcium at Week 24 (compared to 4% on standard of care)                         |
| Serum Calcium                                      | Mean levels normalized within 5 days of treatment          | 71% of participants achieved<br>normal serum calcium by Day<br>3; 98% by Week 20                                                    |
| Mean increase of 0.82 mg/dL from Week 4 to Week 24 |                                                            |                                                                                                                                     |
| Urine Calcium                                      | Mean 24-hour urine calcium excretion normalized            | Mean reduction of 200 mg/day from Week 4 to Week 24                                                                                 |
| Parathyroid Hormone (PTH)                          | Levels increased in all participants                       | 91% of participants achieved<br>PTH levels above the lower<br>limit of normal at Week 24<br>(compared to 7% on standard<br>of care) |
| Other Biomarkers                                   | Mean blood phosphate<br>decreased into the normal<br>range | -                                                                                                                                   |

**Table 2: Safety and Tolerability of Encaleret** 



| Adverse Events                      | Phase 2b Study (N=13)                                                                                                               | Phase 3 CALIBRATE Study                                                                                              |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Serious Adverse Events              | None reported                                                                                                                       | Safety findings were generally consistent with known ADH1 biology or related to the mechanism of action of encaleret |
| Treatment-Related Adverse<br>Events | Infrequent, mild, transient, and asymptomatic hypophosphatemia or hypercalcemia that resolved spontaneously or with dose adjustment | Well-tolerated with no<br>discontinuations related to the<br>study drug                                              |
| Study Discontinuation               | No treatment discontinuations                                                                                                       | No discontinuations from the active arm of the study                                                                 |

### **Experimental Protocols**

The long-term extension (LTE) studies for **encaleret** are continuations of the preceding Phase 2b and Phase 3 trials, designed to gather further data on the long-term safety, tolerability, and efficacy of the treatment.

### Phase 2b Long-Term Extension Protocol (Based on NCT04581629)

This protocol is a summary of the long-term extension of the open-label, dose-ranging Phase 2b study.

- Study Objective: To evaluate the long-term safety, tolerability, and efficacy of **encaleret** in participants with ADH1.
- Patient Population: Participants who completed the initial 24-week treatment period of the Phase 2b study were eligible to enroll in the LTE.
- Study Design: An open-label, long-term extension where all participants received encaleret.



- Treatment Regimen:
  - Encaleret administered orally, twice daily.
  - Doses were individualized and adjusted to maintain normal albumin-corrected blood calcium levels.
  - Standard of care (calcium and active vitamin D supplements) was discontinued.
- Duration: Participants could receive **encaleret** for up to an additional 2 years.
- Key Assessments:
  - Efficacy: Monitoring of serum calcium, 24-hour urinary calcium, and PTH levels. Additional biomarkers included blood levels of 1,25-dihydroxy-vitamin D, magnesium, and phosphate, as well as various urine biomarkers and bone turnover markers.
  - Safety: Continuous monitoring of adverse events, clinical laboratory tests, and vital signs.

# Phase 3 (CALIBRATE) Long-Term Extension Protocol (Based on NCT05680818)

This protocol outlines the long-term extension of the randomized, open-label, Phase 3 CALIBRATE study.

- Study Objective: To assess the long-term safety and efficacy of encaleret in participants with ADH1.
- Patient Population: Eligible participants who completed the 24-week main study period of the CALIBRATE trial. This included participants from both the **encaleret** and standard of care arms.
- Study Design: An open-label extension where all participants received encaleret. 97% (65 out of 67) of randomized participants elected to continue into the LTE.
- Treatment Regimen:
  - All participants in the LTE receive **encaleret**.



- For participants previously on standard of care, more frequent visits were scheduled initially.
- Duration: Up to 4 years.
- Key Assessments:
  - Efficacy: The primary efficacy endpoint of the main study was the proportion of participants achieving both normal albumin-corrected serum calcium and 24-hour urine calcium levels.
     These and other measures of mineral homeostasis, quality of life, and kidney function were expected to be monitored long-term.
  - Safety: Ongoing monitoring of adverse events and other safety parameters.

### **Experimental Workflow: Phase 2b Study and LTE**



Click to download full resolution via product page



Caption: Workflow of the Phase 2b study and its long-term extension.

### Experimental Workflow: Phase 3 (CALIBRATE) Study and LTE



Click to download full resolution via product page

Caption: Workflow of the Phase 3 CALIBRATE study and its long-term extension.

### **Inclusion and Exclusion Criteria**



A summary of key criteria for patient enrollment in the pivotal CALIBRATE study is provided below.

### **Key Inclusion Criteria:**

- Confirmed diagnosis of ADH1 with a documented pathogenic or likely pathogenic activating variant of the CASR gene.
- Documented history of symptoms or signs of ADH1.
- Age 16 years or older. For participants aged 16 to <18 years, closed growth plates must be confirmed by hand radiograph.

### **Key Exclusion Criteria:**

- History of hypocalcemic seizure within 3 months prior to screening.
- · History of thyroid or parathyroid surgery.
- Estimated glomerular filtration rate (eGFR) <30 mL/minute/1.73 m<sup>2</sup>.
- Positive serology for Hepatitis B surface antigen, Hepatitis A IgM, or HIV at screening.
- Use of thiazide diuretics within 14 days prior to the start of the study period through Week 24.

These notes are intended for informational purposes for research and development professionals and are based on publicly available information. For complete and detailed study protocols, direct reference to the clinical trial registries and associated publications is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Encaleret Long-Term Extension Studies: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#long-term-extension-study-protocols-for-encaleret]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com